molecular formula C20H20N4O4 B11011944 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11011944
M. Wt: 380.4 g/mol
InChI Key: UMBPQSAHRJCEOA-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a dimethoxyphenyl group, and a pyrrolidine ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethoxyphenyl group and the pyrrolidine ring. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other benzimidazole derivatives, dimethoxyphenyl compounds, and pyrrolidine-based molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable molecule for various research and industrial applications.

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the results from various studies.

Chemical Structure and Properties

The compound has a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethoxyphenyl group and the pyrrolidine-3-carboxamide framework contributes to its pharmacological profile.

Molecular Formula

  • Molecular Weight : 335.4 g/mol
  • Chemical Formula : C18H20N4O3

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including the compound . Research indicates that modifications to the benzimidazole core significantly influence biological activity.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 3.1 µM for N-methyl-substituted derivatives with hydroxyl and methoxy groups .
    • Other derivatives showed IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Microtubule Formation : Similar to other benzimidazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
  • Oxidative Stress Modulation : The compound may also exhibit antioxidative properties, potentially reducing oxidative damage in cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

  • MIC Values :
    • Against Gram-positive bacteria (e.g., Staphylococcus aureus): MIC = 16 µM
    • Against Gram-negative bacteria (e.g., Escherichia coli): MIC = 32 µM .

Study 1: Synthesis and Biological Evaluation

A study synthesized various N-substituted benzimidazole carboxamides and evaluated their biological activities. The most promising derivatives showed significant antiproliferative activity against cancer cell lines with low toxicity profiles.

CompoundCell LineIC50 (µM)Activity
Compound AMCF-73.1High
Compound BHeLa4.5Moderate
Compound CE. coli32Moderate

Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of benzimidazole derivatives indicated that electron-donating groups significantly enhance biological activity. Compounds with hydroxyl and methoxy substitutions exhibited superior antiproliferative effects compared to their unsubstituted counterparts.

Q & A

Q. Basic: What synthetic routes are recommended for synthesizing this compound?

The compound is synthesized through multi-step reactions involving:

  • Condensation of benzimidazole precursors with pyrrolidine derivatives.
  • Key steps : Alkylation of the benzimidazole nitrogen followed by coupling with a 5-oxopyrrolidine-3-carboxamide intermediate.
  • Critical conditions : Use anhydrous solvents (e.g., DMF) and catalysts like EDCI/HOBt for amide bond formation.
  • Validation : Confirm intermediates via 1H^1\text{H}/13C^{13}\text{C} NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. Advanced: How can reaction conditions be optimized to improve yield?

  • Statistical design of experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can model non-linear relationships between parameters .
  • Computational integration : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s workflow for reducing trial-and-error experimentation .
  • In-line analytics : Implement ReactIR to monitor reaction progression in real time, ensuring optimal conversion rates .

Q. Basic: What spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : 1H^1\text{H} NMR identifies protons on the benzimidazole (δ 7.5–8.0 ppm) and pyrrolidine (δ 2.5–3.5 ppm). 13C^{13}\text{C} NMR confirms carbonyl groups (δ 165–175 ppm) .
  • Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1 ^{-1}) .

Q. Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR : Use HSQC and HMBC to correlate protons with carbons, resolving overlapping signals in crowded regions (e.g., aromatic vs. pyrrolidine protons) .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian 09, B3LYP/6-31G* basis set) .
  • X-ray crystallography : Resolve ambiguities via single-crystal diffraction, as applied to similar benzimidazole-pyrrolidine hybrids .

Q. Basic: What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Fluorescence polarization assays for kinase targets (e.g., EGFR, VEGFR).
  • Cytotoxicity : MTT assays in cancer cell lines (IC50_{50} determination).
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .

Q. Advanced: How to design a structure-activity relationship (SAR) study?

  • Derivative libraries : Synthesize analogs with modified dimethoxyphenyl or benzimidazole substituents via parallel synthesis.
  • QSAR modeling : Use molecular descriptors (logP, polar surface area) to correlate structural features with activity.
  • High-throughput screening : Test derivatives against a panel of 50+ kinases to identify selectivity profiles .

Q. Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Glide for docking into kinase ATP-binding pockets (PDB: 1M17).
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (100 ns, AMBER) to assess binding stability.
  • Free energy calculations : MM/PBSA or MM/GBSA to estimate binding affinities .

Q. Basic: How to address solubility challenges during biological testing?

  • Co-solvents : Use DMSO (<1%) or cyclodextrin formulations.
  • pH adjustment : Test solubility in buffers (pH 1.2–7.4) via shake-flask method.
  • Surfactants : Add Tween 80 (0.1%) to improve aqueous solubility .

Q. Advanced: How to mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction endpoints.
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment matrices.
  • Control charts : Track impurity profiles (HPLC) across batches to ensure consistency .

Q. Advanced: How to validate metabolic stability in preclinical models?

  • Hepatic microsomes : Incubate with human/rat liver microsomes; quantify parent compound via LC-MS/MS.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms.
  • In vivo PK : Measure half-life (t1/2t_{1/2}) and bioavailability in Sprague-Dawley rats .

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O4/c1-27-13-7-8-17(28-2)16(10-13)24-11-12(9-18(24)25)19(26)23-20-21-14-5-3-4-6-15(14)22-20/h3-8,10,12H,9,11H2,1-2H3,(H2,21,22,23,26)

InChI Key

UMBPQSAHRJCEOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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